Silane, chlorobis(chloromethyl)methyl-
Description
Historical Context and Early Investigations
The study of chloromethyl-substituted silanes is situated within the broader history of organosilicon chemistry, which saw significant advancement with the development of the "Direct Process". This foundational method, involving the reaction of methyl chloride with a silicon-copper alloy, was established to produce methylchlorosilanes, the key precursors to the silicones industry. smolecule.comresearchgate.net The process yields a mixture of products, including methyltrichlorosilane (B1216827) and dimethyldichlorosilane. researchgate.netgoogle.com
Early investigations and subsequent research into compounds like Silane (B1218182), chlorobis(chloromethyl)methyl- were often driven by the need to understand and utilize the various products and residues from these large-scale industrial syntheses. google.com Research has focused on methods to synthesize specific chloromethyl-substituted silanes, for instance, through the reaction of methyltrichlorosilane with formaldehyde. smolecule.com The cleavage of Si-Si bonds in chloro-methyl-disilanes, which are found in the residues of technical chloromethyl-silane synthesis, has also been explored as a route to produce valuable chloromethyl-monosilanes. google.com These investigations highlight a historical trend in organosilicon chemistry: the pursuit of efficient synthesis routes and the valorization of byproducts from established industrial processes.
Nomenclature and Structural Representation
The precise identification of Silane, chlorobis(chloromethyl)methyl- is governed by standardized nomenclature and structural formulas. Its molecular formula is C3H7Cl3Si. nist.govuni.lu The structure consists of a central silicon atom bonded to one methyl group (-CH3), two chloromethyl groups (-CH2Cl), and one chlorine atom (-Cl). smolecule.comuni.lu
| Identifier | Value |
|---|---|
| CAS Number | 18171-56-7 nist.govnist.gov |
| Molecular Formula | C3H7Cl3Si nist.govnist.gov |
| Molecular Weight | 177.53 g/mol nist.govnist.gov |
| SMILES | CSi(CCl)Cl smolecule.comuni.lu |
| InChI Key | CKNVNQHQPPZERM-UHFFFAOYSA-N nist.govnist.gov |
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is chloro-bis(chloromethyl)-methylsilane. smolecule.comnist.govnist.gov This name precisely describes the molecular structure: a central silane core with a methyl group, two chloromethyl groups, and a chlorine atom attached.
While the IUPAC name provides a systematic descriptor, several other names are found in chemical literature and databases. It is important to note that some common synonyms can be ambiguous or may refer to structurally different, though related, compounds.
The name Dichloro(chloromethyl)methylsilane is used in chemical databases to refer to a distinct organosilicon compound with the CAS Number 1558-33-4. nist.govnih.govsigmaaldrich.com This compound has the molecular formula C2H5Cl3Si and a molecular weight of 163.51 g/mol . nist.govsigmaaldrich.com Its structure consists of a silicon atom bonded to one methyl group, one chloromethyl group, and two chlorine atoms. nist.govnih.gov It serves as an intermediate in the synthesis of other organosilicon compounds and is used in materials science. ontosight.ai
| Identifier | Value for Dichloro(chloromethyl)methylsilane |
|---|---|
| CAS Number | 1558-33-4 nist.govnih.gov |
| Molecular Formula | C2H5Cl3Si nist.govnih.gov |
| Molecular Weight | 163.51 g/mol sigmaaldrich.com |
| Boiling Point | 121-122 °C sigmaaldrich.com |
| Density | 1.284 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.449 sigmaaldrich.com |
Methyl(chloromethyl)dichlorosilane is a direct synonym for Dichloro(chloromethyl)methylsilane (CAS 1558-33-4). nist.govnih.govsigmaaldrich.com As such, it refers to the same C2H5Cl3Si molecule with one methyl group, one chloromethyl group, and two chlorine atoms attached to the silicon center, not to Silane, chlorobis(chloromethyl)methyl-. nist.govnih.gov
Chloro[bis(chloromethyl)]methylsilane is a valid synonym for the primary subject of this article, Silane, chlorobis(chloromethyl)methyl- (CAS 18171-56-7). vvchem.com Other synonyms used interchangeably in literature and chemical catalogs include Di(chloromethyl)methylchlorosilane and Bis(chloromethyl)methylchlorosilane. nist.gov These names all accurately describe the C3H7Cl3Si structure. nist.gov
Alternative Chemical Names and Synonyms
Significance in Organosilicon Chemistry Research
Silane, chlorobis(chloromethyl)methyl-, with the chemical formula C₃H₇Cl₃Si, is a notable compound in the field of organosilicon chemistry due to its unique trifunctional structure. finetechnology-ind.com This structure consists of a central silicon atom bonded to a methyl group, a reactive chloro group, and two chloromethyl groups. smolecule.com The presence of two distinct types of reactive sites—the silicon-chlorine bond and the carbon-chlorine bonds—makes it a versatile precursor and intermediate for the synthesis of complex organosilicon molecules and functionalized polymers. smolecule.com
In academic research, the compound, also known as bis(chloromethyl)methylchlorosilane, is primarily investigated for its role as a building block for advanced materials. smolecule.com The silicon-chlorine bond is readily susceptible to hydrolysis or alcoholysis, allowing for the formation of siloxanes or alkoxysilanes. Simultaneously, the chloromethyl groups (-CH₂Cl) offer reactive handles for a variety of nucleophilic substitution reactions, enabling the grafting of diverse functional moieties onto the silicon backbone. smolecule.com This dual reactivity is central to its significance, allowing researchers to design and synthesize materials with tailored properties.
The primary areas of research significance for Silane, chlorobis(chloromethyl)methyl- include its application as a crosslinking agent, a precursor for functional materials, and an intermediate in organic synthesis. smolecule.com As a crosslinking agent, it can be used to connect polymer chains, thereby enhancing the mechanical strength and thermal stability of materials like silicone resins and other polymers. smolecule.com Its role as a precursor is evident in the synthesis of silicon-containing polymers with specific functionalities, such as flame retardancy. smolecule.com While its high reactivity can be a challenge, it is also exploited in organic synthesis to create specific chloromethylated organosilicon compounds. smolecule.com
Table 1: Physicochemical Properties of Silane, chlorobis(chloromethyl)methyl-
| Property | Value |
|---|---|
| CAS Number | 18171-56-7 |
| Molecular Formula | C₃H₇Cl₃Si |
| Molecular Weight | 177.53 g/mol |
| Boiling Point | 172-173 °C |
| Density | 1.08 g/cm³ |
| Refractive Index | 1.4708 |
Data sourced from ChemicalBook. chemicalbook.com
The research utility of functional chloromethyl silanes extends to creating advanced copolymers. Polysiloxanes bearing chloromethyl or similar chlorobenzyl groups are frequently used as starting points for further modification. orientjchem.orgresearchgate.net For instance, these reactive side groups can be converted into quaternary ammonium (B1175870) salts to impart biocidal activity to the polymer or modified with groups like azobenzene (B91143) to create materials that are responsive to light. researchgate.net Furthermore, these chloromethyl sites can act as initiators for advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of other polymer chains (e.g., polystyrene or polyacrylates) from the polysiloxane backbone, resulting in complex graft copolymers. researchgate.net
The impact of incorporating siloxane-based crosslinking agents, a role fulfilled by compounds like Silane, chlorobis(chloromethyl)methyl-, into polymer systems has been quantified in various studies. Research on related siloxane crosslinkers in emulsion copolymerization demonstrates significant improvements in the final material's properties. As shown in the following table, the introduction of a siloxane crosslinker can dramatically alter the physical and thermal characteristics of a polymer latex system.
Table 2: Illustrative Research Findings on the Impact of a Siloxane-Based Crosslinking Agent on Polymer Latex Properties
| Property | Control Copolymer | Crosslinked Copolymer | Percentage Change |
|---|---|---|---|
| Average Latex Particle Size | ~165 nm | ~207 nm | +25.5% |
| Latex Viscosity | 212 cP | 83 cP | -60.8% |
| Crosslink Density | ~7% | ~60% | +757% |
| Zeta Potential (Electrostatic Stability) | -31.7 mV | -49.5 mV | +56.1% |
| Initial Decomposition Temperature | 353 °C | 406 °C | +15.0% |
| Residual Weight Fraction (at high temp.) | ~0.5 w% | ~12.4 w% | +2380% |
This table presents representative data from a study on a novel siloxane-based crosslinking agent in an emulsion copolymerization of methyl methacrylate (B99206) and butyl acrylate (B77674) to illustrate the functional effects of this class of compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(chloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVNQHQPPZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066330 | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
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Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-56-7 | |
| Record name | Chlorobis(chloromethyl)methylsilane | |
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| Record name | Silane, chlorobis(chloromethyl)methyl- | |
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| Record name | Silane, chlorobis(chloromethyl)methyl- | |
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| Record name | Silane, chlorobis(chloromethyl)methyl- | |
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Ii. Synthetic Methodologies for Silane, Chlorobis Chloromethyl Methyl
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule from readily available precursors in a limited number of steps.
One-pot synthesis offers an efficient approach by performing multiple reaction steps in a single reactor without isolating intermediates.
The synthesis of Silane (B1218182), chlorobis(chloromethyl)methyl- via a one-pot reaction involving trimethylsilyl (B98337) chloride and dichloromethane (B109758) is not a widely documented or standard procedure in the reviewed scientific literature. While trimethylsilyl chloride is a common reagent in organic chemistry, often used for silylation or as a Lewis acid, its specific application in a one-pot reaction with dichloromethane to yield the target compound is not established.
A more conventional and well-documented approach is the chlorination of methyl-substituted chlorosilanes. This process involves the substitution of hydrogen atoms on the methyl group(s) with chlorine atoms. The key is to control the reaction to achieve the desired degree of chlorination, as over-chlorination can lead to undesired byproducts.
The efficiency and selectivity of the chlorination reaction are highly dependent on the initiator system used. A notable method involves the liquid-phase chlorination of methyl trichlorosilane (B8805176) using a mixed initiator system.
One optimized system employs a mixture of benzoyl peroxide and ferric chloride as a catalyst. google.com This combination has been shown to significantly improve the selectivity towards the desired monochlorinated product, chloromethyl trichlorosilane, reaching up to 95%. google.com The use of this catalyst system allows for a high conversion rate of the starting material, methyl trichlorosilane, achieving 70-80%. google.com The optimization lies in the catalyst's ability to promote the desired single chlorination while suppressing the formation of poly-chlorinated silanes, which are often difficult to separate. google.com
Standardizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the liquid-phase chlorination of methyl trichlorosilane, specific parameters have been established. google.com The process typically involves heating the raw material to its boiling point to create a reflux, into which chlorine gas is introduced. google.com Controlling the molar ratio of the reactants is a key parameter for optimizing the yield.
Below is a data table summarizing the standardized conditions for this reaction:
| Parameter | Value | Purpose |
| Starting Material | Methyl Trichlorosilane | Precursor to be chlorinated |
| Initiator System | Benzoyl Peroxide / Ferric Chloride | To catalyze the chlorination |
| Molar Ratio (Silane:Chlorine) | 1 : 0.6-0.9 | To control the degree of chlorination and maximize selectivity google.com |
| Initial Temperature | 40-50 °C | To gasify the starting material and establish reflux google.com |
| Reaction Temperature | 55-65 °C | To maintain the chlorination reaction google.com |
| Chlorine Gas Flow Rate | 0.15-0.35 L/min | To control the reaction rate google.com |
By adhering to these standardized parameters, the process can achieve a high conversion of the starting material while ensuring high selectivity for the monochlorinated product, which is a precursor to more substituted silanes like Silane, chlorobis(chloromethyl)methyl-.
An alternative synthetic route is the methylation of a suitable polychlorinated silane precursor. This involves replacing chlorine atoms bonded to the silicon with methyl groups. This method is a staple in organosilicon chemistry, though controlling the selectivity can be challenging.
The reaction typically employs organometallic reagents, such as Grignard reagents (e.g., methylmagnesium chloride) or organoaluminum compounds. sci-hub.senih.gov For example, a precursor like trichloro(chloromethyl)silane could theoretically be methylated to produce the target compound. The general reaction involves the nucleophilic attack of the methyl group from the organometallic reagent onto the electrophilic silicon atom, displacing a chloride ion.
However, the high reactivity of reagents like Grignard reagents often makes it difficult to achieve selective methylation, leading to a mixture of products with varying degrees of methylation. sci-hub.se To address this, modern catalytic methods have been developed. For instance, palladium-catalyzed cross-coupling reactions of chlorosilanes with organoaluminum reagents have demonstrated the ability to selectively form methyl-silicon bonds. sci-hub.se A combination of a palladium catalyst and a specific ligand can facilitate the controlled methylation of various di-, tri-, and tetrachlorosilanes. sci-hub.se While this provides a viable pathway, the synthesis of a specific, asymmetrically substituted compound like Silane, chlorobis(chloromethyl)methyl- would require careful control over stoichiometry and reaction conditions to achieve a desirable yield.
Methylation Reactions of Chlorosilanes
Diazomethane-Mediated Methylation under Phase Transfer Catalysis Conditions
A review of available scientific literature and patent databases did not yield specific examples or detailed procedures for the synthesis of Silane, chlorobis(chloromethyl)methyl- utilizing diazomethane-mediated methylation under phase transfer catalysis conditions. This particular method, while a known strategy in organic chemistry for methylation, is not a documented route for the production of this specific chlorosilane.
Generally, such reactions would involve the use of diazomethane (B1218177) as a methylating agent to introduce a methyl group onto a precursor molecule. Phase transfer catalysis is employed to facilitate the reaction between reactants present in different phases (typically an aqueous and an organic phase). However, the application of this precise methodology for the synthesis of Silane, chlorobis(chloromethyl)methyl- is not described in the reviewed sources.
Si-Si Bond Cleavage in Chloromethyl-Disilanes
A significant synthetic route for producing chloromethyl-silanes involves the cleavage of the silicon-silicon (Si-Si) bond in chloromethyl-disilanes. google.com This process is particularly well-suited for the industrial recycling of distillation residues from the technical synthesis of chloromethyl-silanes. google.com The starting material for this process is typically the disilane (B73854) fraction that boils between 120°C and 170°C, which is rich in compounds such as 1,1,2,2-Tetrachloro-1,2-dimethyl-disilane and 1,1,2-trichloro-1,2,2-trimethyl-disilane. google.com
The core of the reaction is the treatment of these chloromethyl-disilanes with hydrogen chloride (HCl) gas. This initiates an exothermic reaction that cleaves the Si-Si bond, yielding a mixture of monomeric chloromethyl-silanes. google.com The reaction can proceed to a high conversion rate, ultimately transforming the disilane residues into valuable monosilane products. google.com
Catalytic Influence of Alkylureas and Hexamethylphosphorsaeuretriamid
The efficiency of the Si-Si bond cleavage with hydrogen chloride is critically dependent on the presence of specific catalysts. According to German Patent DD274227A1, the reaction proceeds under the catalytic influence of either alkylureas or Hexamethylphosphorsaeuretriamid (HMPA). google.com The introduction of one of these catalysts into the disilane mixture facilitates the cleavage process upon the introduction of HCl gas. google.com The presence of the catalyst allows the exothermic reaction to commence immediately and proceed rapidly. For concentrated disilane fractions, the reaction can achieve approximately 70% conversion without external heating, after which the temperature can be raised to a maximum of 160°C to drive the conversion to over 95%. google.com
Comparative Analysis of Synthetic Routes
Evaluation of Synthetic Purity and Yield Characteristics
A direct comparison of purity and yield is limited by the lack of data for the diazomethane-mediated route. However, the disilane cleavage method provides clear performance indicators. The process is characterized by a very high conversion rate, which can exceed 95%. google.com
Table 1: Performance Characteristics of Si-Si Bond Cleavage Method
| Parameter | Finding | Source |
| Starting Material | Disilane fraction from chloromethyl-silane synthesis residue | google.com |
| Catalysts | Alkylureas or Hexamethylphosphorsaeuretriamid (HMPA) | google.com |
| Conversion Rate | > 95% | google.com |
| Primary Products | Trichloromethylsilane, Dichloromethylsilane, Dichlorodimethylsilane | google.com |
| By-products | Chlorotrimethylsilane (< 3%) | google.com |
Process Efficiency and Scalability Considerations
When considering process efficiency and scalability, the two conceptual routes present a stark contrast.
The Si-Si bond cleavage in chloromethyl-disilanes is explicitly described as a method for recycling industrial residues, which inherently positions it as an efficient and scalable process. google.com Its design addresses an industrial need to valorize by-products from large-scale chemical manufacturing. The use of gaseous hydrogen chloride and the management of an exothermic reaction are standard considerations in industrial chemical processes, suggesting that the methodology is robust and suitable for large-scale implementation. google.com
Iii. Reactivity and Mechanistic Investigations of Silane, Chlorobis Chloromethyl Methyl
Reactions at the Silicon Center
The silicon atom in chlorobis(chloromethyl)methylsilane is electrophilic, primarily due to the electron-withdrawing chlorine atom attached to it. This makes the silicon center susceptible to attack by nucleophiles.
The Si-Cl bond is highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atom. This is a common reaction pathway for chlorosilanes. wikipedia.orgwikipedia.org
Hydrolysis: Like other chlorosilanes, chlorobis(chloromethyl)methylsilane is expected to react readily with water. The reaction proceeds via nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the chloride ion and formation of a silanol (B1196071). These silanols are often unstable and can undergo self-condensation to form siloxanes. wikipedia.orgwikipedia.org
Reaction Scheme: 2 (ClCH₂)₂MeSiCl + 2 H₂O → [(ClCH₂)₂MeSi]₂O + 2 HCl
Alcoholysis: In the presence of alcohols, a similar nucleophilic substitution occurs to yield alkoxysilanes. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. wikipedia.org
Reaction Scheme: (ClCH₂)₂MeSiCl + ROH → (ClCH₂)₂MeSi(OR) + HCl
Aminolysis: The reaction with amines results in the formation of silylamines. The kinetics of aminolysis for related chlorosilanes have been studied, showing that the reaction rate is typically first-order with respect to the silane (B1218182). researchgate.net
Reduction: The Si-Cl bond can be reduced to a silicon-hydride (Si-H) bond using reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.org
Reaction Scheme: 4 (ClCH₂)₂MeSiCl + LiAlH₄ → 4 (ClCH₂)₂MeSiH + LiCl + AlCl₃
The table below summarizes common nucleophilic substitution reactions at the silicon center of chlorosilanes.
| Nucleophile | Reagent Example | Product Type |
| Water | H₂O | Siloxane |
| Alcohol | ROH | Alkoxysilane |
| Amine | R₂NH | Silylamine |
| Hydride | LiAlH₄ | Hydrosilane |
| Organometallic | RMgX or RLi | Alkyl/Aryl Silane |
Electrophilic attack at the silicon center of chlorobis(chloromethyl)methylsilane is less common due to the electron-deficient nature of the silicon atom. However, cleavage of the Si-Cl bond can be induced by strong Lewis acids or under specific catalytic conditions, often involving transition metals. For instance, iron(0) complexes have been shown to cleave the Si-Cl bond in tetrachlorosilane (B154696) through a radical mechanism involving single-electron transfer steps. nih.gov While not a direct electrophilic attack on silicon, it represents a reaction initiated by an electron-deficient species.
Reactions Involving the Chloromethyl Moieties
The two chloromethyl (–CH₂Cl) groups provide additional sites for reactivity, behaving similarly to primary alkyl halides. These groups can undergo nucleophilic substitution and are precursors for the formation of organometallic reagents.
The reaction of the chloromethyl groups with active metals can generate organometallic intermediates. Studies on the closely related bis(chloromethyl)dimethylsilane (B1265723) provide significant insight into this process. researchgate.netkchem.org
When bis(chloromethyl)dimethylsilane reacts with magnesium in THF, a mono-Grignard reagent is formed. researchgate.netkchem.org This intermediate can then follow two competing pathways:
Intermolecular C-Si Coupling: The Grignard reagent can react with another chlorosilane, such as trimethylchlorosilane, to form a C-Si coupled product. kchem.org
Intramolecular C-C Coupling and Polymerization: The mono-Grignard reagent can cyclize to form a transient silacyclopropane (B577268) intermediate. This highly reactive species can then undergo ring-opening polymerization. researchgate.netkchem.org
The outcome of the reaction can be influenced by the stoichiometry of the reagents. Increasing the concentration of an external trapping agent, like trimethylchlorosilane, favors the intermolecular coupling product over polymerization. kchem.org
The following table presents the product distribution from the Grignard reaction of bis(chloromethyl)dimethylsilane (1 ) with trimethylchlorosilane (2 ), demonstrating the effect of reactant molar ratio. kchem.org
| Mole Ratio (2/1) | Intermolecular Coupling Product Yield (%) | Polymeric Product Yield (%) |
| 2 | 16 | 60 |
| 16 | 47 | 40 |
The chlorine atoms on the methyl groups can be displaced by a variety of nucleophiles in standard Sₙ2 reactions. This allows for the introduction of a wide range of functional groups.
Substitution with Sulfur Nucleophiles: Reactions with bisulfide (HS⁻) and polysulfides (Sₙ²⁻) are known to displace chlorine in related chloroacetanilide herbicides, suggesting a similar reactivity for the chloromethyl groups in chlorobis(chloromethyl)methylsilane. nih.gov This would lead to the formation of thiol and polysulfide derivatives, respectively.
Synthesis of Silylmethyltriazoles: The chloromethyl functionality is a key precursor in the synthesis of fungicidal silylmethyltriazoles, highlighting its utility in creating biologically active molecules. koreascience.kr
Cycloaddition Reactions
While specific cycloaddition reactions involving Silane, chlorobis(chloromethyl)methyl- are not extensively documented, the reactivity of related chlorosilanes suggests potential pathways. Catalytic sila-cycloaddition reactions represent an emerging field for the synthesis of silacarbocycles. chemrxiv.org
A notable example is the nickel-catalyzed [4+1] cycloaddition of 1,3-dienes with trichlorosilanes. chemrxiv.org In this process, the trichlorosilane (B8805176) acts as a "Si-1" synthon. The proposed mechanism involves the oxidative addition of the silane to a Ni(0) complex, followed by migratory insertion with the diene and subsequent intramolecular cyclization to form a five-membered cyclic chlorosilane. chemrxiv.org It is plausible that under similar catalytic conditions, the Si-Cl bond in chlorobis(chloromethyl)methylsilane could participate in related cycloaddition processes.
Furthermore, lithiated aminofluorosilanes have been shown to undergo [2+2] cycloaddition reactions with benzaldehyde, forming four-membered (SiNCO) ring systems. researchgate.net This demonstrates the capacity of functionalized silanes to participate in cycloaddition chemistry, suggesting that appropriately activated derivatives of chlorobis(chloromethyl)methylsilane could undergo similar transformations.
Iv. Applications of Silane, Chlorobis Chloromethyl Methyl As a Chemical Precursor
Building Block in Organic and Organometallic Synthesis
The reactivity of Silane (B1218182), chlorobis(chloromethyl)methyl- allows it to be a key starting material in the creation of various organosilicon compounds. Its utility stems from the ability of its chloro-substituents to be replaced by other functional groups, enabling the tailored synthesis of complex molecules. ontosight.ai
Silane, chlorobis(chloromethyl)methyl- and related chlorosilanes are instrumental in the synthesis of specialized silicon-containing intermediates. These intermediates are molecules that are themselves precursors to more complex final products. The general strategy involves nucleophilic substitution reactions at the silicon center or at the chloromethyl groups.
For instance, related compounds like chloro(chloromethyl)dimethylsilane (B161097) are used to synthesize silylated heterocyclic compounds. The reaction of chloro(chloromethyl)dimethylsilane with 1-(trimethylsilyl)-1H-pyrrole yields 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, a novel silicon-containing intermediate. researchgate.netresearchgate.net This type of reaction demonstrates how chloromethylsilanes can be used to introduce silicon moieties into organic ring systems, creating functional intermediates for further chemical elaboration.
Furthermore, chloromethyl-substituted silanes are employed in the synthesis of preceramic polymers. A poly(methylsilane‐carbosilane) was synthesized through a Wurtz-type copolycondensation of methyldichlorosilane (B44661) and chloromethyldichloromethylsilane. researchgate.net This process creates a polymer backbone with alternating silicon and carbon atoms, which serves as an intermediate precursor for silicon carbide ceramics. researchgate.net The use of compounds like Silane, chlorobis(chloromethyl)methyl- provides a pathway to create these advanced polymeric intermediates with tailored properties. smolecule.com
| Precursor Class | Example Precursor | Resulting Intermediate | Significance |
|---|---|---|---|
| Chloromethylsilanes | chloro(chloromethyl)dimethylsilane | 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole | Functionalized heterocyclic building block. researchgate.netresearchgate.net |
| Dichloromethylsilanes | chloromethyldichloromethylsilane | Poly(methylsilane‐carbosilane) | Preceramic polymer for Silicon Carbide (SiC). researchgate.net |
| General Chlorosilanes | Silane, chlorobis(chloromethyl)methyl- | Various Organosilicon Compounds | Versatile precursor for diverse applications. smolecule.com |
The synthesis of silicon-stereogenic compounds, which are molecules with a chiral silicon center, is a sophisticated area of organic chemistry. Chlorosilanes are key reagents in this field. While research may not specifically name Silane, chlorobis(chloromethyl)methyl-, the established chemical principles demonstrate its potential role. The synthesis of optically active silylboranes, for example, provides a route to chiral silicon compounds. These chiral silylboranes can generate configurationally stable chiral silyl (B83357) nucleophiles. chemrxiv.org
These nucleophiles react with chlorosilanes in a stereoretentive manner, meaning the chirality of the silicon center is preserved during the reaction. chemrxiv.org This process allows for the creation of specific disilanes with a defined three-dimensional structure at the silicon atom. The general applicability of chlorosilanes in these reactions indicates that Silane, chlorobis(chloromethyl)methyl- could serve as a substrate to introduce a functionalized bis(chloromethyl)methylsilyl group onto a chiral silicon center, thereby creating new, complex chiral molecules. chemrxiv.org
Chloromethyl-substituted silanes are recognized as important reagents in the synthesis of agrochemicals. google.com The introduction of a silicon-containing moiety can modify the biological activity and physicochemical properties of a molecule, such as its stability and transport characteristics. Related compounds like chloromethyl trimethylsilane (B1584522) are used extensively in the development of new medicines and agricultural chemicals. google.com The functional groups on Silane, chlorobis(chloromethyl)methyl- provide reactive handles to incorporate the silane unit into larger organic molecules designed for agricultural applications.
Precursor for Advanced Materials
Beyond its role in synthesizing discrete molecules, Silane, chlorobis(chloromethyl)methyl- is a foundational precursor for the production of advanced materials, particularly polymers with specialized properties.
The production of silicones, which are polymers made up of siloxane (Si-O) repeating units, relies heavily on chlorosilane monomers. The Müller-Rochow process, a direct reaction between methyl chloride and silicon, is the industrial method for producing methylchlorosilanes, the primary precursors for the vast majority of silicones. mdpi.com Silane, chlorobis(chloromethyl)methyl- belongs to this class of essential building blocks.
It can be used in the manufacturing of silicone polymers, coatings, and adhesives. smolecule.com The chlorine atoms attached to the silicon can be hydrolyzed to form silanols (Si-OH), which then condense to form the stable siloxane backbone of silicone polymers. The additional chloromethyl groups (-CH₂Cl) can also be functionalized or used to create cross-links between polymer chains, enhancing the mechanical properties of the final material. ontosight.aismolecule.com
A key application of functionalized chlorosilanes is in the creation of thermally stable elastomers, which are rubber-like materials that can withstand high temperatures. Silane, chlorobis(chloromethyl)methyl- can act as a coupling or crosslinking agent in polymers, which enhances their thermal stability and mechanical properties. smolecule.com
The synthesis of silarylene-siloxane polymers, a class of high-temperature elastomers, provides a clear example of this principle. These polymers are made by the condensation polymerization of precursors like p-bis(chlorodimethylsilyl)benzene. dtic.mil This molecule, which contains two chlorosilyl groups, reacts to form a polymer chain with alternating siloxane and arylene (benzene ring) units, granting it exceptional thermal stability. Similarly, the reactive groups on Silane, chlorobis(chloromethyl)methyl- allow it to be incorporated into polymer chains or to crosslink them, creating a robust network structure that resists degradation at elevated temperatures. ontosight.ai Furthermore, related dichloromethylsilanes are used to synthesize poly(methylsilane-carbosilane), a precursor that upon pyrolysis at temperatures of 1000°C and higher, transforms into silicon carbide, an extremely hard and thermally stable ceramic material. researchgate.net
| Precursor | Material Formed | Key Property | Reference Application |
|---|---|---|---|
| Silane, chlorobis(chloromethyl)methyl- | Crosslinked Silicone Elastomers | Enhanced Mechanical Properties | General purpose elastomers and resins. ontosight.ai |
| p-bis(chlorodimethylsilyl)benzene | Silarylene-siloxane Polymers | High Thermal Stability | Specialty high-temperature elastomers. dtic.mil |
| chloromethyldichloromethylsilane | Silicon Carbide (via preceramic polymer) | Extreme Hardness & Thermal Stability | Ceramic matrix composites and fibers. researchgate.net |
Hybrid Inorganic-Organic Materials Synthesis
Silane, chlorobis(chloromethyl)methyl- is a suitable precursor for creating hybrid inorganic-organic materials where organic functional groups are covalently integrated into an inorganic silica (B1680970) matrix. A key example is the synthesis of organochlorinated silica xerogels.
Research has demonstrated the synthesis of such xerogels through the co-condensation of tetraethyl orthosilicate (B98303) (TEOS) with various chloroalkyltriethoxysilanes via the sol-gel process. researchgate.netmdpi.com In these studies, precursors like (chloromethyl)triethoxysilane (B101003) (ClMTEOS) are used to incorporate chloromethyl groups into the resulting silica network. researchgate.netmdpi.com The structure and porosity of these materials are highly dependent on the nature and concentration of the organosilane precursor. researchgate.net
The use of Silane, chlorobis(chloromethyl)methyl- in a similar sol-gel process would involve its co-hydrolysis with a silica precursor like TEOS. The Si-Cl bond would hydrolyze to form a silanol (B1196071) (Si-OH), which would then condense with other silanols to build the inorganic silica framework. The key advantage of using this specific precursor is that each silicon atom incorporated into the matrix would introduce two chloromethyl functional groups, effectively doubling the density of organic chlorine functionality compared to a precursor like ClMTEOS. This increased functionalization could be leveraged for applications requiring a high degree of subsequent surface modification or for tuning the material's surface properties. The microporosity of the resulting xerogel has been shown to increase proportionally with the molar percentage of the chloroalkylsilane precursor. researchgate.net
Table 1: Influence of Chloroalkylsilane Precursor on Xerogel Properties An illustrative table based on findings for analogous chloroalkyltriethoxysilane precursors. researchgate.netmdpi.com
Ligand and Complex Synthesis
The distinct structural features of Silane, chlorobis(chloromethyl)methyl- also make it a candidate for the synthesis of specialized ligands for coordination chemistry.
Sterically Demanding Ligands for Main Group and Transition Metal Complexes
Sterically demanding ligands are crucial in coordination chemistry and catalysis for stabilizing reactive metal centers, controlling coordination numbers, and influencing the selectivity of catalytic reactions. Bulky groups on a ligand can create a protective "pocket" around a metal ion, preventing dimerization or unwanted side reactions. While many sterically demanding ligands are based on bulky phosphines or N-heterocyclic carbenes, organosilyl groups can also impart significant steric bulk. researchgate.net
The bis(chloromethyl)methylsilyl group, derived from Silane, chlorobis(chloromethyl)methyl-, represents a sterically hindered moiety. This precursor could be used to introduce the –Si(CH₃)(CH₂Cl)₂ fragment onto a coordinating atom (such as nitrogen, phosphorus, or carbon), thereby creating a new class of bulky ligands. The presence of the remaining chloromethyl groups would also offer sites for further structural elaboration to fine-tune the steric and electronic properties of the final ligand.
Precursor for Silyl-Substituted Benzimidazole (B57391) Metal Complexes
Benzimidazole and its derivatives are important N-donor ligands used to synthesize metal complexes with diverse applications, including catalysis and materials science. researchgate.netekb.eg The functionalization of the benzimidazole core is a common strategy to modify the properties of the resulting metal complexes.
Research has shown the synthesis of silyl-substituted benzimidazoles, such as 1-trimethylsilylmethylbenzimidazole, from the reaction of benzimidazole with (chloromethyl)trimethylsilane. researchgate.net In this reaction, the nitrogen atom of the benzimidazole ring displaces the chloride from the chloromethyl group to form a new C-N bond, attaching the trimethylsilylmethyl group to the ligand. researchgate.net
Following this established synthetic route, Silane, chlorobis(chloromethyl)methyl- can serve as a precursor to more complex benzimidazole-based ligands. Its reaction with benzimidazole would attach a –CH₂Si(CH₃)(Cl)(CH₂Cl) moiety to the benzimidazole nitrogen. The resulting ligand is multifunctional, featuring:
The benzimidazole nitrogen for coordination to a metal center.
A remaining chloromethyl group for further functionalization or polymerization.
A reactive Si-Cl bond that could be used for grafting onto a surface or for forming siloxane linkages.
This trifunctional nature allows for the design of sophisticated molecular architectures, such as bridging ligands for multinuclear metal complexes or as monomers for metal-containing polymers.
Table 2: List of Chemical Compounds
Discrepancy Identified Between Chemical Compound and Specified Applications
Extensive research has revealed a significant discrepancy between the specified chemical compound, Silane, chlorobis(chloromethyl)methyl- , and the applications outlined for this report. The requested applications are scientifically documented for a different chemical precursor, Chlorobis(trimethylsilyl)methane .
Silane, chlorobis(chloromethyl)methyl- , identified by the CAS Number 18171-56-7, possesses the molecular formula C₃H₇Cl₃Si. smolecule.comepa.gov Its structure consists of a central silicon atom bonded to one methyl group, one chlorine atom, and two chloromethyl groups. General applications noted in chemical literature for this compound include its use as a precursor for some functional materials, a coupling agent in polymer chemistry, and in the synthesis of certain organosilicon compounds. smolecule.com
However, the specific applications requested in the outline are associated with Chlorobis(trimethylsilyl)methane (CAS Number 5926-35-2), which has a molecular formula of C₇H₁₉ClSi₂. lookchem.comsigmaaldrich.com This compound is a versatile C1 building block used in a variety of specialized chemical syntheses. lookchem.com
A detailed breakdown of the outlined applications reveals their correct association:
Synthesis of Methylenephosphine Analogs: Literature confirms that Chlorobis(trimethylsilyl)methane is utilized in the synthesis of these phosphorus-containing compounds. lookchem.com
Preparation of Bis(trimethylsilyl) Allyl Compounds via Kumada Coupling: Chlorobis(trimethylsilyl)methane is used to form a Grignard reagent which then participates in Kumada coupling reactions to produce bis(trimethylsilyl) allyl compounds. lookchem.comsigmaaldrich.com
Precursor to N-[Bis(trimethylsilyl)methyl]heterocumulenes: This class of compounds is prepared using Chlorobis(trimethylsilyl)methane as a key reagent. lookchem.comsigmaaldrich.com
Preparation of Para-bis(trimethylsilyl)ethylstyrene Monomer: The synthesis of this specific monomer also utilizes Chlorobis(trimethylsilyl)methane. lookchem.comsigmaaldrich.com
Furthermore, no scientific literature or research data could be found that links Silane, chlorobis(chloromethyl)methyl- to the formation of Cobalt(II) and Zinc(II) Complexes as a precursor.
Due to the strict requirement for scientific accuracy and adherence to the provided outline, it is not possible to generate the requested article. The foundational premise—that "Silane, chlorobis(chloromethyl)methyl-" is a precursor for the specified applications—is not supported by available chemical research. Proceeding would result in a scientifically inaccurate report.
V. Advanced Spectroscopic and Theoretical Characterization of Silane, Chlorobis Chloromethyl Methyl and Its Derivatives
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ²⁹Si NMR Applications in Structural Elucidation
No experimental ¹H, ¹³C, or ²⁹Si NMR data for Silane (B1218182), chlorobis(chloromethyl)methyl- is currently available in the public domain. Such data would be invaluable for confirming the compound's molecular structure by identifying the chemical environments of the hydrogen, carbon, and silicon atoms.
Dynamic NMR Studies for Investigating Fluxional Properties
Without foundational NMR data, investigations into the potential fluxional properties of Silane, chlorobis(chloromethyl)methyl- through dynamic NMR studies have not been undertaken.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis and Bond Characterization
Similarly, there is a lack of published infrared (IR) and Raman spectra for Silane, chlorobis(chloromethyl)methyl-. Vibrational analysis of this compound would provide critical insights into the bond strengths and functional groups present in the molecule.
Mass Spectrometry (MS)
Detailed mass spectrometry analysis, including fragmentation patterns, for Silane, chlorobis(chloromethyl)methyl- has not been reported. This technique would be instrumental in determining its molecular weight and elucidating its fragmentation pathways under ionization.
Fragmentation Pattern Analysis and Molecular Structure Confirmation
Mass spectrometry is a critical tool for confirming the molecular structure of organosilicon compounds by analyzing their fragmentation patterns upon ionization. In electron impact mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation into smaller, charged ions. The pattern of these fragments provides a fingerprint of the molecule's structure.
For "Silane, chlorobis(chloromethyl)methyl-", the molecular ion peak would be expected, although it may be of low intensity due to the instability of the ion. The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for chlorosilanes include:
Alpha-Cleavage: This involves the homolytic cleavage of a bond adjacent to the silicon atom. The most likely alpha-cleavage events would be the loss of a methyl radical (•CH₃) or a chloromethyl radical (•CH₂Cl). The loss of the largest alkyl group is often preferred.
Heterolytic Cleavage: The Si-Cl bond can break heterolytically, leading to the loss of a chlorine radical (•Cl) or a chloride ion (Cl⁻), resulting in a positively charged silicon-containing fragment.
Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur if the molecule contains suitable functional groups, though they are less common for simple chlorosilanes.
The mass spectrum of the closely related compound, Dichloro(chloromethyl)methylsilane (C₂H₅Cl₃Si), provides insight into the expected fragmentation. Its spectrum shows prominent peaks corresponding to fragments arising from the loss of methyl and chloro groups. For "Silane, chlorobis(chloromethyl)methyl-", one would anticipate a complex pattern due to the presence of multiple chlorine atoms, leading to characteristic isotopic clusters for chlorine-containing fragments (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of Silane, chlorobis(chloromethyl)methyl-
| Fragment Ion Formula | Description of Loss from Molecular Ion (C₃H₇Cl₃Si)⁺˙ | Predicted m/z (for ³⁵Cl) |
| [C₂H₄Cl₂Si]⁺ | Loss of •CH₂Cl | 126 |
| [C₃H₇Cl₂Si]⁺ | Loss of •Cl | 141 |
| [C₂H₄Cl₃Si]⁺ | Loss of •CH₃ | 161 |
| [CH₂ClSi]⁺ | Complex fragmentation | 77 |
Note: The m/z values represent the monoisotopic mass using the most abundant isotope, ³⁵Cl. In an actual spectrum, each chlorine-containing fragment would appear as a cluster of peaks reflecting the isotopic distribution of chlorine.
X-ray Diffraction Studies (for related compounds and complexes)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While "Silane, chlorobis(chloromethyl)methyl-" is a liquid at standard conditions, XRD studies on related crystalline organosilicon compounds provide invaluable data on bond lengths, bond angles, and molecular conformations involving the chloromethylsilyl moiety.
Single crystal X-ray diffraction (SCXRD) is a powerful technique for elucidating the precise molecular structure of compounds that can be crystallized. nist.gov The process involves mounting a suitable single crystal in an X-ray beam. As the crystal is rotated, a diffraction pattern is generated, which is recorded by a detector. The intensities and positions of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. mdpi.com
For organosilicon compounds, SCXRD can reveal detailed structural features. For example, the crystal structure of (O–Si)-chloro-[(-chlorodimethylsilylacetamido)methyl]dimethylsilane, a complex heterocyclic compound containing a chloromethyldimethylsilyl group, was successfully determined using this method. rsc.org Such an analysis confirms the connectivity of atoms and provides precise geometric parameters. The structure solution process involves solving the "phase problem" to convert diffraction intensities into an electron density map, from which an atomic model is built and refined.
Crystallographic data from related compounds allow for the detailed analysis of the geometry around the central silicon atom. The covalent and van der Waals radii of silicon, carbon, chlorine, and hydrogen atoms dictate the stable spatial arrangement. In tetrahedral silicon compounds, the ideal bond angles are approximately 109.5°. However, steric hindrance and electronic effects from substituents cause deviations from this ideal geometry.
Data from various crystallographic and spectroscopic studies on chlorosilanes and related molecules provide expected values for the bond parameters in "Silane, chlorobis(chloromethyl)methyl-". The Si-C bond is longer and weaker than a C-C bond, while the Si-Cl bond is highly polarized and strong.
Table 2: Typical Intramolecular Bond Lengths and Angles in Related Organosilicon Compounds
| Bond | Typical Bond Length (Å) | Molecule / Context |
| Si-C | 1.84 - 1.89 | General organosilanes |
| Si-Cl | 2.02 - 2.05 | Chlorosilanes researchgate.net |
| C-Cl | 1.76 - 1.80 | Chlorinated alkanes |
| C-H | 1.07 - 1.10 | General organic compounds |
| Angle | Typical Angle (°) | Molecule / Context |
| C-Si-C | 109 - 114 | Tetra-alkyl/aryl silanes |
| C-Si-Cl | 106 - 110 | Alkylchlorosilanes |
| Cl-Si-Cl | 108 - 112 | Dichlorosilanes |
| Si-C-H | 109 - 111 | Alkylsilanes |
| Si-C-Cl | 109 - 112 | (Chloroalkyl)silanes |
Note: These values are generalized from experimental data on a range of related compounds and may vary slightly in the specific target molecule.
Computational Chemistry and Theoretical Modeling
Theoretical modeling provides deep insights into the properties and reactivity of molecules, complementing experimental data. For "Silane, chlorobis(chloromethyl)methyl-", computational methods can be used to predict its electronic structure, stability, and potential reaction pathways.
Electronic Structure Calculations and Quantum Chemical Investigations
Electronic structure calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate organosilicon compounds. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. From these calculations, key properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and partial atomic charges can be determined.
For "Silane, chlorobis(chloromethyl)methyl-", the electron-withdrawing nature of the chlorine atoms significantly influences its electronic structure. The chlorine atoms attached directly to silicon and those on the methyl groups pull electron density away from the silicon and carbon atoms. This polarization is crucial for the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the silicon center. DFT calculations can quantify this effect, showing a significant positive partial charge on the silicon atom. Such quantum chemical studies help rationalize the reactivity patterns observed in chlorosilanes. nih.gov
Reaction Mechanism Predictions and Energy Profile Analysis
Computational chemistry is a powerful tool for predicting the mechanisms and energetics of chemical reactions. acs.org For chlorosilanes, theoretical studies have elucidated pathways for hydrolysis, thermal decomposition, and rearrangements. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out.
Theoretical studies on the thermal rearrangement of chloromethylsilanes have shown that they can undergo intramolecular reactions where a chlorine atom migrates from a carbon atom to the silicon atom. researchgate.net The energy barriers for these reactions can be calculated, providing an estimate of the temperatures required for such processes to occur. Other studies have investigated gas-phase reactivity, identifying radical pathways and disilane-mediated mechanisms that govern the conversion of chlorosilanes at high temperatures. researchgate.netnih.gov For "Silane, chlorobis(chloromethyl)methyl-", computational models could predict its decomposition pathways, such as the elimination of HCl or the formation of silylenes (divalent silicon species), and determine the activation energies for these competing reactions.
Table 3: Calculated Activation Energies for Reactions of Related Chlorosilanes
| Reaction Type | Example Reactant | Computational Method | Calculated Energy Barrier (kJ/mol) |
| Hydrolysis (with H₂O monomer) | H₃SiCl | DFT | ~92-100 |
| Hydrolysis (with (H₂O)₄) | H₃SiCl | DFT | ~63-67 |
| Thermal Rearrangement | (Chloromethyl)dimethylsilane | DFT (B3LYP) | 201.6 |
| Si-Cl Dissociation | SiH₂Cl₂ | First-principles | >110 |
Note: These data are from theoretical studies on related molecules and illustrate the types of energetic information that can be obtained through computation. nih.govresearchgate.netresearchgate.net
Computational Prediction of Spectroscopic Parameters
In the detailed structural elucidation of complex molecules like Silane, chlorobis(chloromethyl)methyl- and its derivatives, computational chemistry has emerged as a powerful complementary tool to experimental spectroscopy. The prediction of spectroscopic parameters through theoretical calculations allows for the assignment of complex spectra, the verification of experimental findings, and the investigation of molecular properties that may be difficult to probe experimentally. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are at the forefront of these predictive techniques. nih.govresearchgate.net
At its core, the computational prediction of spectroscopic parameters involves solving the Schrödinger equation for a given molecule to determine its electronic structure and, from there, its various properties. For nuclear magnetic resonance (NMR) spectroscopy, the primary goal is the accurate calculation of nuclear shielding tensors. The isotropic shielding constant (σ) is then used to predict the chemical shift (δ), typically by referencing it to a standard compound like tetramethylsilane (B1202638) (TMS). The relationship is given by δ = σ_ref - σ_sample.
A widely employed and highly successful method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method. nih.govimist.ma This approach effectively addresses the issue of gauge-origin dependence, which can be a significant source of error in the calculation of magnetic properties. The choice of the density functional and the basis set is crucial for the accuracy of the predictions. Functionals like B3LYP, when paired with appropriate basis sets such as the 6-311++G(2d,p), have been shown to provide a good balance of accuracy and computational cost for predicting ¹H, ¹³C, and even ²⁹Si NMR chemical shifts in organosilicon compounds. researchgate.net
While specific computational studies on Silane, chlorobis(chloromethyl)methyl- are not extensively documented in publicly available literature, the expected chemical shifts can be inferred from calculations on analogous, simpler chloromethylsilanes. For instance, in a hypothetical calculation for Silane, chlorobis(chloromethyl)methyl-, one would expect the chemical shifts to be influenced by the number of chlorine atoms attached to both the silicon and the methyl groups. The electronegativity of the chlorine atoms would lead to a deshielding effect on the neighboring nuclei.
To illustrate the nature of the data obtained from such calculations, the following table presents hypothetical DFT-calculated NMR chemical shifts for Silane, chlorobis(chloromethyl)methyl- and a related derivative, referenced to TMS.
Table 1: Predicted NMR Chemical Shifts (ppm) for Silane, chlorobis(chloromethyl)methyl- and a Derivative
| Compound | Nucleus | Predicted Chemical Shift (δ) |
|---|---|---|
| Silane, chlorobis(chloromethyl)methyl- | ¹H (Si-CH₃) | 1.0 - 1.5 |
| ¹H (Si-CH₂Cl) | 3.0 - 3.5 | |
| ¹³C (Si-CH₃) | 5 - 10 | |
| ¹³C (Si-CH₂Cl) | 40 - 45 | |
| ²⁹Si | -10 to -20 | |
| Silane, trichloro(chloromethyl)- | ¹H (Si-CH₂Cl) | 3.5 - 4.0 |
| ¹³C (Si-CH₂Cl) | 45 - 50 |
Note: These values are illustrative and based on general principles of computational NMR spectroscopy for organosilanes. Actual experimental or calculated values may vary.
Similarly, computational methods are invaluable for predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations typically involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations. The resulting vibrational modes and their frequencies can then be used to assign the bands in an experimental spectrum.
For a molecule like Silane, chlorobis(chloromethyl)methyl-, DFT calculations would predict a series of vibrational modes corresponding to the stretching and bending of its various bonds, such as Si-C, C-H, C-Cl, and Si-Cl. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor, which is specific to the level of theory and basis set used. nih.gov
The following table provides an example of the kind of data that would be generated from a computational vibrational analysis of Silane, chlorobis(chloromethyl)methyl-.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of Silane, chlorobis(chloromethyl)methyl-
| Vibrational Mode | Predicted Frequency (Unscaled) | Predicted Frequency (Scaled) |
|---|---|---|
| C-H Stretch (CH₃) | 3050 - 3150 | 2928 - 3024 |
| C-H Stretch (CH₂Cl) | 3100 - 3200 | 2976 - 3072 |
| C-H Bend (CH₃) | 1450 - 1500 | 1392 - 1440 |
| C-H Bend (CH₂Cl) | 1380 - 1430 | 1325 - 1373 |
| Si-C Stretch | 750 - 850 | 720 - 816 |
| C-Cl Stretch | 700 - 800 | 672 - 768 |
Note: Scaled frequencies are illustrative, assuming a scaling factor of 0.96. The exact values would depend on the specific computational methodology.
Vi. Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The traditional production of organochlorosilanes, often through direct processes, can involve high energy consumption and the generation of chlorinated byproducts. wikipedia.orgmdpi.com In line with the growing emphasis on sustainable technology, future research is expected to focus on developing greener synthetic pathways for Silane (B1218182), chlorobis(chloromethyl)methyl-. Green chemistry principles, such as maximizing atom economy, utilizing renewable feedstocks, employing safer solvents, and developing catalytic reactions, are central to this effort. mdpi.comresearchgate.netmanuscriptpoint.com
Emerging research directions include the development of chlorine-free synthesis routes, which would mitigate the environmental impact associated with chlorinated waste streams. mdpi.com One promising area is the use of alkoxysilanes as alternative precursors, which can be synthesized through more environmentally benign methods. mdpi.com Furthermore, catalytic systems are being explored to improve the efficiency and selectivity of synthesis. For instance, processes that enable the catalytic cleavage of silicon-silicon (Si-Si) bonds could be adapted to recycle residues from technical chloromethyl-silane production, turning waste into valuable starting materials. smolecule.com The use of microwave-assisted synthesis is another green technique that could reduce reaction times from hours to minutes, thereby saving energy. mdpi.com
| Aspect of Synthesis | Traditional Approach | Potential Green Chemistry Approach | Anticipated Benefits |
|---|---|---|---|
| Precursors | Methyl chloride, Silicon-copper alloy | Alkoxysilanes, Recycled silane residues | Reduced reliance on chlorinated compounds, Waste valorization |
| Catalysis | High-temperature direct process | Novel metal or organocatalysts, Biocatalysis | Higher selectivity, Lower energy consumption, Milder reaction conditions |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasonic reactions | Drastic reduction in reaction time, Energy efficiency |
| Byproducts | Generation of hydrogen chloride and other chlorinated silanes | Benign byproducts (e.g., alcohols from alkoxysilane routes) | Minimized hazardous waste, Improved environmental profile |
Development of New Applications in Advanced Materials Science
The bifunctional nature of Silane, chlorobis(chloromethyl)methyl- makes it a highly versatile building block for advanced materials. The silicon-chlorine bond can readily undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) networks, while the two chloromethyl groups serve as reactive sites for a wide range of organic transformations. smolecule.comethz.ch This dual reactivity allows for its use as a cross-linking agent, a surface modifier, and a monomer in polymer synthesis.
Future applications in materials science are likely to leverage this unique structure. For example, it can be used as a coupling agent to enhance the interfacial adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices, leading to reinforced composites with improved mechanical strength and thermal stability. nih.gov In polymer chemistry, Silane, chlorobis(chloromethyl)methyl- can be incorporated into polymer backbones or used to functionalize existing polymers. This is analogous to the use of 4-chloromethyl styrene (CMS) in creating functional polymers, where the chloromethyl group is a gateway to further chemical modification. researchgate.netsid.irresearchgate.net By reacting the chloromethyl groups, functionalities such as amines, quaternary ammonium (B1175870) salts, or sterically hindered groups can be introduced, thereby tailoring the polymer's properties for specific applications like gas separation membranes or novel coatings. sid.ir
| Potential Application Area | Role of Silane, chlorobis(chloromethyl)methyl- | Resulting Material and Properties |
|---|---|---|
| Polymer Composites | Coupling agent | Reinforced polymers with enhanced mechanical strength and thermal resistance. |
| Functional Coatings | Surface modifier and cross-linker | Hydrophobic or functionalized surfaces on glass and metals with increased durability. |
| Gas Permeable Membranes | Monomer or modifying agent | Polymers with tailored free volume, potentially incorporating bulky side groups for selective gas transport. |
| Adhesives and Sealants | Adhesion promoter and cross-linker | High-performance adhesives with strong covalent bonding to various substrates. smolecule.com |
Advanced Catalysis and Asymmetric Synthesis Involving Silane, chlorobis(chloromethyl)methyl-
A frontier in organosilicon chemistry is the synthesis of compounds with a chiral silicon center, known as Si-stereogenic silanes. These molecules have shown promise in medicinal chemistry and materials science, where stereochemistry can dictate biological activity or material properties. nih.gov Silane, chlorobis(chloromethyl)methyl- represents a potential precursor for the asymmetric synthesis of such chiral molecules.
Future research could focus on developing catalytic methods to achieve enantioselective transformations at the silicon center. For example, the two chloromethyl groups could first be substituted with different organic moieties (R¹ and R²). The subsequent substitution of the remaining chlorine atom on the silicon by a third group (R³) using a chiral catalyst could proceed enantioselectively, yielding a Si-stereogenic silane. Methodologies such as strong Brønsted acid-catalyzed reactions, which have been successful in the enantioselective cyclization of other silanes, could be adapted for this purpose. nih.gov The development of such catalytic systems would be a significant advancement, providing access to novel chiral organosilicon compounds with potentially unique properties.
Interdisciplinary Research in Bio-organosilicon Chemistry
The field of bio-organosilicon chemistry is rapidly expanding, exploring the interface between silicon-based compounds and biological systems. Organosilicon compounds, particularly siloxanes, are known for their biocompatibility, durability, and chemical stability, making them suitable for various medical and biotechnological applications. zmsilane.com Silane, chlorobis(chloromethyl)methyl-, through chemical modification, can be transformed into derivatives suitable for these advanced applications.
One promising area is its use as a linker or bioconjugation agent. smolecule.com The chloromethyl groups can be converted to other functionalities capable of covalently bonding to biomolecules like proteins or DNA. Simultaneously, the silane portion of the molecule can be used to anchor these bioconjugates to inorganic surfaces, such as silica-based biosensors or medical implants. This could lead to the development of more stable and functional medical devices. smolecule.com Furthermore, polymers derived from functionalized silanes are being investigated for drug delivery systems, where the stability and tunable properties of the organosilicon backbone can allow for the controlled release of therapeutic agents. smolecule.comzmsilane.com
| Interdisciplinary Field | Potential Role of Silane, chlorobis(chloromethyl)methyl- Derivative | Example Application |
|---|---|---|
| Biomedical Devices | Surface functionalization agent | Creating biocompatible coatings on implants to reduce immune response. zmsilane.com |
| Biosensors | Linker for biomolecule immobilization | Attaching enzymes or antibodies to a silica surface for stable and sensitive detection. |
| Drug Delivery | Monomer for biocompatible polymers | Forming stable nanocarriers for targeted and controlled release of pharmaceuticals. zmsilane.com |
| Bioconjugation | Bifunctional cross-linking agent | Linking different biomolecules together to create novel functional constructs. smolecule.com |
Computational Design and Predictive Modeling of Functionalized Silane Derivatives
As the complexity of target molecules and materials increases, computational chemistry and predictive modeling are becoming indispensable tools for accelerating research and development. hilarispublisher.com These methods offer a cost-effective and efficient way to screen potential chemical structures and predict their properties before committing to laboratory synthesis. nih.gov For Silane, chlorobis(chloromethyl)methyl-, computational approaches can guide the design of novel derivatives with tailored functionalities.
By using quantum mechanical calculations and machine learning algorithms, researchers can predict a wide range of properties for virtual derivatives of the target silane. For instance, models can predict the reactivity of the chloromethyl groups with different nucleophiles or the stability of the resulting products. In materials science, computational tools can simulate how polymers incorporating these silane derivatives will behave, predicting properties such as mechanical strength, thermal stability, or gas permeability. researchgate.net Furthermore, predictive models can be employed to optimize reaction conditions for the synthesis and functionalization of these silanes, ensuring higher yields and purity, which is a key aspect of efficient chemical development. researchgate.net
Q & A
Q. What are the critical safety protocols for handling Silane, chlorobis(chloromethyl)methyl- in laboratory settings?
- Methodological Answer : Due to its corrosive nature and carcinogenic potential, strict safety measures must be implemented:
- Storage : Use tightly sealed containers in cool, dry, well-ventilated areas away from heat or sparks. Avoid contact with water/moisture to prevent hydrogen chloride gas formation .
- Handling : Work in OSHA-compliant regulated areas with grounded metal containers and non-sparking tools. Use personal protective equipment (PPE) including acid-resistant gloves and eye protection .
- Training : Personnel must undergo hazard communication training per OSHA 1910.1006 standards .
Q. How can researchers verify the purity and structural integrity of Silane, chlorobis(chloromethyl)methyl- during synthesis?
- Methodological Answer :
- Chromatography : Use gas chromatography (GC) with flame ionization detection to assess purity, referencing retention times against certified standards .
- Spectroscopy : Confirm molecular structure via H NMR (e.g., δ 3.8–4.2 ppm for chloromethyl protons) and FT-IR (Si-Cl stretches at 450–550 cm) .
- Elemental Analysis : Compare measured carbon/chlorine content to theoretical values (e.g., 14.3% C, 66.7% Cl for CHClSi) .
Q. What are the primary industrial applications of this compound, and how do they inform experimental design?
- Methodological Answer :
- Crosslinking Agent : In silicone polymer synthesis, optimize stoichiometry (e.g., 1:1 molar ratio with diols) to control crosslink density. Monitor gelation times under inert atmospheres to prevent hydrolysis .
- Surface Modification : For silanization of glass/metal substrates, pre-clean surfaces with piranha solution (HSO:HO) to enhance silane adhesion, followed by XPS validation of surface Si-O bonds .
Advanced Research Questions
Q. How can conflicting reactivity data for Silane, chlorobis(chloromethyl)methyl- in aqueous vs. anhydrous conditions be resolved?
- Methodological Answer :
- Controlled Hydrolysis Studies : Conduct kinetic experiments in buffered solutions (pH 4–10) to track HCl release via conductivity measurements. Compare with anhydrous reactions (e.g., with Grignard reagents) monitored by in situ FT-IR .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states for hydrolysis vs. nucleophilic substitution, correlating activation energies with experimental rates .
Q. What methodologies address discrepancies in reported carcinogenicity risks across studies?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to aggregate toxicological data, prioritizing studies with validated exposure metrics (e.g., workplace air sampling per NIOSH Method 1003) .
- Dose-Response Meta-Analysis : Use random-effects models to reconcile epidemiological data, adjusting for confounders like co-exposure to chloromethyl methyl ether .
Q. What advanced techniques characterize the compound’s reactivity in radical-initiated polymerization?
- Methodological Answer :
- ESR Spectroscopy : Detect radical intermediates during AIBN-initiated polymerization, identifying g-factors characteristic of silicon-centered radicals .
- GPC Analysis : Measure molecular weight distributions (Đ = 1.2–1.5) to infer chain-transfer efficiency relative to other chlorosilanes .
Q. How can microbial degradation pathways for this compound be investigated to mitigate environmental persistence?
- Methodological Answer :
- Enrichment Cultures : Isolate chloroalkane-degrading microbes from contaminated sites using minimal media with the compound as the sole carbon source. Validate degradation via GC-MS detection of intermediates (e.g., dichloromethylsilanol) .
- Metagenomic Sequencing : Identify catabolic genes (e.g., dehalogenases) via shotgun sequencing of enriched consortia, comparing to databases like KEGG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
